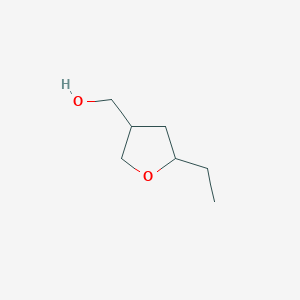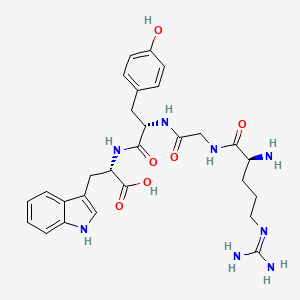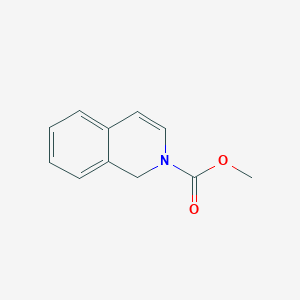
2(1H)-Isoquinolinecarboxylic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Isoquinolinecarboxylic acid, methyl ester is an organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This compound is characterized by the presence of a methyl ester group attached to the carboxylic acid moiety of the isoquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolinecarboxylic acid, methyl ester typically involves the esterification of isoquinolinecarboxylic acid. One common method is the Fischer esterification, where isoquinolinecarboxylic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is typically heated to maintain the reflux conditions, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Isoquinolinecarboxylic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield isoquinolinecarboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Hydrolysis: Isoquinolinecarboxylic acid and methanol.
Reduction: Isoquinolinecarbinol.
Substitution: Nitro or halogenated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
2(1H)-Isoquinolinecarboxylic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoquinoline ring structure allows it to bind to specific sites on proteins, potentially inhibiting or activating their function. The ester group can also undergo hydrolysis, releasing the active isoquinolinecarboxylic acid, which may further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinolinecarboxylic acid: The parent compound without the ester group.
Isoquinolinecarbinol: The reduced form of the ester.
Nitroisoquinoline: A nitrated derivative of isoquinoline.
Uniqueness
2(1H)-Isoquinolinecarboxylic acid, methyl ester is unique due to the presence of the ester group, which imparts different chemical reactivity and biological properties compared to its parent compound and other derivatives. The ester group can be hydrolyzed to release the active carboxylic acid, providing a controlled release mechanism in biological systems. Additionally, the ester group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
502790-73-0 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
methyl 1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)12-7-6-9-4-2-3-5-10(9)8-12/h2-7H,8H2,1H3 |
Clave InChI |
FGUDCEXZWDSYEZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


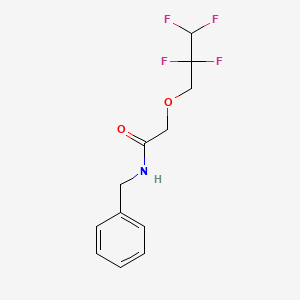

![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)

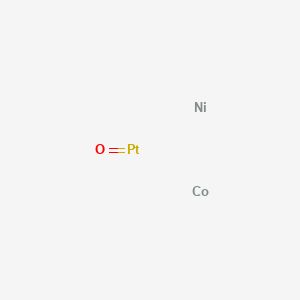

![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)

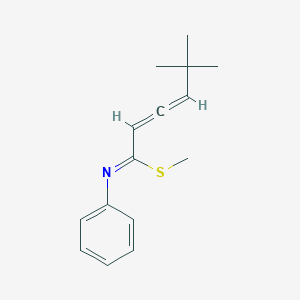
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)

